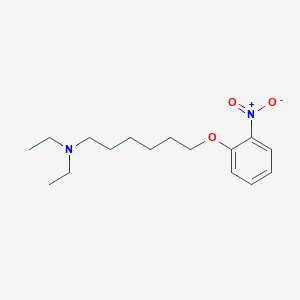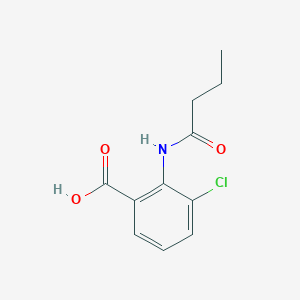![molecular formula C16H19NO4 B5229220 4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}-2-butenoic acid](/img/structure/B5229220.png)
4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}-2-butenoic acid, commonly known as PTPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PTPA is a derivative of pyruvic acid and belongs to the family of α-keto acids. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.
作用機序
The mechanism of action of PTPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in various biochemical pathways. PTPA has been found to inhibit the activity of pyruvate dehydrogenase kinase, which is involved in the regulation of glucose metabolism. It has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
PTPA has been found to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and regulate glucose metabolism. PTPA has also been found to have neuroprotective effects, as it has been found to protect against oxidative stress and reduce neuronal damage.
実験室実験の利点と制限
The advantages of using PTPA in lab experiments include its low cost of synthesis, high yield, and wide range of biochemical and physiological effects. However, there are also limitations to using PTPA in lab experiments. PTPA is a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring compounds. Additionally, the mechanism of action of PTPA is not fully understood, which may limit its use in certain research studies.
将来の方向性
There are several future directions for research on PTPA. One area of research could be to further investigate the potential anti-cancer properties of PTPA and its mechanism of action. Another area of research could be to investigate the potential neuroprotective effects of PTPA and its use in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to investigate the potential anti-inflammatory properties of PTPA and its use in the treatment of inflammatory diseases.
合成法
The synthesis of PTPA involves the reaction of pyruvic acid with 4-phenyltetrahydro-2H-pyran-4-ylmethylamine under controlled conditions. The reaction is catalyzed by a suitable acid catalyst and the product is purified by column chromatography. The yield of PTPA obtained through this method is generally high, making it a cost-effective way of synthesizing the compound.
科学的研究の応用
PTPA has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research studies. PTPA has been studied for its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines.
特性
IUPAC Name |
(Z)-4-oxo-4-[(4-phenyloxan-4-yl)methylamino]but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-14(6-7-15(19)20)17-12-16(8-10-21-11-9-16)13-4-2-1-3-5-13/h1-7H,8-12H2,(H,17,18)(H,19,20)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHASDOOQJXSCFY-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C=CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1(CNC(=O)/C=C\C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-oxo-4-[(4-phenyloxan-4-yl)methylamino]but-2-enoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(5-methyl-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5229156.png)
![N-(4-bromophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5229157.png)
![6-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5229162.png)
![4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5229170.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5229171.png)


![2-[5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5229210.png)
![N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5229215.png)

![2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5229234.png)
![4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5229242.png)
![[1-({1-[3-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B5229243.png)